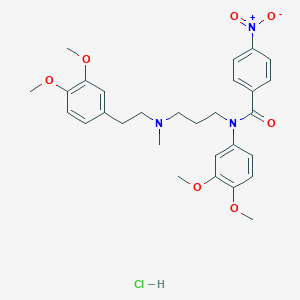

N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride

Description

Historical Development and Research Context

BRL-32872 emerged as a significant advancement in antiarrhythmic drug development through its innovative dual-mechanism approach. As a derivative of verapamil, it was specifically designed to overcome limitations of existing antiarrhythmic agents by combining potassium and calcium channel blocking properties in a single molecule. This strategic modification aimed to maintain therapeutic efficacy while reducing the proarrhythmic risks commonly associated with pure class III potassium channel blockers.

The synthesis pathway of BRL-32872 involves a multi-step process:

- Condensation of 3-chloropropionyl chloride with 4-aminoveratrole in the presence of triethylamine to yield chloropropionamide

- Alkylation of N-methyl-2-(3,4-dimethoxyphenyl)ethylamine with the chloropropionamide in refluxing acetonitrile

- Reduction of the resulting aminopropionamide to diamine using LiAlH₄ in boiling THF

- Final acylation with 4-nitrobenzoyl chloride to produce the target compound

This synthetic route highlights the deliberate structural modifications made to incorporate both potassium and calcium channel blocking functionalities within a single molecular entity.

Classification Within the Vaughan Williams Framework

Within the established Vaughan Williams classification system, BRL-32872 occupies a unique position as it exhibits characteristics of both Class III and Class IV antiarrhythmic agents. This dual classification represents its distinctive pharmacological profile:

Table 1: Vaughan Williams Classification of BRL-32872

| Class | Mechanism | General Effect | BRL-32872 Activity |

|---|---|---|---|

| III | Potassium channel blockade | Delays repolarization (phase 3); increases action potential duration and effective refractory period | High-affinity block of hERG K⁺ channels (IC₅₀ = 19.8-28 nM) |

| IV | Calcium channel blockade | Blocks L-type calcium channels; most effective at SA and AV nodes; reduces sinus rate and electrical conduction | Moderate inhibition of L-type Ca²⁺ channels (IC₅₀ = 2.8 μM) |

This dual mechanism distinguishes BRL-32872 from conventional antiarrhythmic agents that typically act through a single mechanism. The balanced Class III/IV profile was specifically engineered to preserve antiarrhythmic efficacy while reducing proarrhythmic potential.

Dual-Action Pharmacological Concept

The innovative pharmacological concept behind BRL-32872 centers on its ability to modulate both potassium and calcium ion channels in a concentration-dependent manner. This dual action manifests through distinct mechanisms:

Class III Activity (Potassium Channel Blockade):

BRL-32872 demonstrates potent inhibition of the human ether-a-go-go-related gene (hERG) K⁺ channel, which is responsible for the rapidly activating component of the delayed rectifier potassium current (IKr). This current plays a crucial role in cardiac repolarization. Key findings include:

- High-affinity blockade of hERG channels with IC₅₀ values of 19.8 nM in HEK 293 cells and 241 nM in Xenopus oocytes

- State-dependent block of open HERG channels in a frequency-dependent manner with slow unbinding kinetics

- Enhanced binding through the inactivation process, as demonstrated by reduced sensitivity in the HERG S620T mutant channel

- Inhibition of IKr leads to increased refractory period and prolonged action potential duration

Class IV Activity (Calcium Channel Blockade):

Similar to its parent compound verapamil, BRL-32872 targets L-type Ca²⁺ channels with an IC₅₀ of 2.8 μM. This secondary mechanism becomes significant at higher concentrations and produces several effects:

- Decreased conduction in cells where Ca²⁺ is required for action potential upstroke (SA/AV nodes)

- Increased nodal conduction time and refractoriness

- Limited influence on inward rectifier potassium current

- Counterbalancing effect against excessive action potential prolongation

This concentration-dependent dual profile results in a characteristic "bell-shaped" dose-response curve for action potential duration. At low concentrations (up to 1 μM), BRL-32872 prolongs action potential duration through potassium channel blockade. However, as concentrations increase beyond this threshold, calcium channel inhibition begins to exert opposing effects, preventing excessive prolongation.

Table 2: Concentration-Dependent Effects of BRL-32872

| Concentration Range | Predominant Effect | Electrophysiological Impact |

|---|---|---|

| Low (≤1 μM) | K⁺ channel blockade | Prolonged action potential duration; increased refractory period |

| High (>1 μM) | K⁺ + Ca²⁺ channel blockade | Limited action potential prolongation; bell-shaped dose-response curve |

A notable advantage of this dual mechanism is the lack of reverse frequency-dependence observed with BRL-32872. Unlike pure Class III agents such as E-4031, which exhibit greater action potential prolongation at slower heart rates, BRL-32872's effect on action potential duration remains consistent across different stimulation frequencies. This property is considered beneficial for maintaining antiarrhythmic efficacy during varying heart rates.

Research Significance in Cardiac Electrophysiology

BRL-32872 has demonstrated significant promise in addressing major challenges in antiarrhythmic therapy, particularly regarding safety and efficacy balance. Its research significance extends across several electrophysiological domains:

Prevention of Early Afterdepolarizations (EADs):

EADs represent a major proarrhythmic mechanism for Class III agents, potentially triggering torsades de pointes. BRL-32872 has demonstrated remarkable ability to:

- Rarely produce EADs itself (observed in only 1 of 35 experimental preparations)

- Systematically suppress EADs induced by other Class III agents such as E-4031 and clofilium

- This suppression is attributed to its calcium channel blocking property, which inhibits the L-type calcium current believed responsible for EAD formation

Reduction in Repolarization Dispersion:

Heterogeneity in action potential duration across different cardiac tissues can create favorable conditions for reentry arrhythmias. Studies have shown that BRL-32872:

- Induces only limited increases in repolarization time differences between ventricular muscle and Purkinje fibers

- Demonstrates more homogeneous effects across various cardiac tissue types compared to selective Class III agents

- This property helps eliminate repolarization dispersion, a proarrhythmic effect noted with pure Class III agents

Efficacy in Animal Models:

Preclinical studies have yielded promising results for BRL-32872's antiarrhythmic efficacy:

- Demonstrated significant effectiveness against ventricular arrhythmias in animal models of cardiac ischemia

- Significantly reduced early afterdepolarization and ventricular tachycardia in animal hearts

- Showed enhanced efficacy over dofetilide on reperfusion arrhythmias in a minipig model

- Exhibited antifibrillatory effects associated with prolonged ventricular repolarization

Table 3: Comparative Properties of BRL-32872 and Pure Class III Agents

| Property | BRL-32872 | Pure Class III Agents (e.g., E-4031) |

|---|---|---|

| Channel Targets | hERG K⁺ channels + L-type Ca²⁺ channels | hERG K⁺ channels only |

| Frequency Dependence | Neutral frequency response | Reverse frequency-dependent |

| Early Afterdepolarizations | Rarely produces; suppresses EADs | Frequently induces EADs |

| Repolarization Dispersion | Limited increase | Significant increase |

| Dose-Response Curve for APD | Bell-shaped | Linear |

| Torsades de Pointes Risk | Potentially reduced | Significant |

Despite these promising preclinical findings, it is important to note that the antiarrhythmic effects of BRL-32872 have not yet been demonstrated in human clinical trials. This represents a critical next step in determining its true therapeutic potential.

Propriétés

Numéro CAS |

113241-47-7 |

|---|---|

Formule moléculaire |

C29H36ClN3O7 |

Poids moléculaire |

574.1 g/mol |

Nom IUPAC |

N-(3,4-dimethoxyphenyl)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-4-nitrobenzamide;hydrochloride |

InChI |

InChI=1S/C29H35N3O7.ClH/c1-30(18-15-21-7-13-25(36-2)27(19-21)38-4)16-6-17-31(24-12-14-26(37-3)28(20-24)39-5)29(33)22-8-10-23(11-9-22)32(34)35;/h7-14,19-20H,6,15-18H2,1-5H3;1H |

Clé InChI |

CMKVOHIRMCFVBJ-UHFFFAOYSA-N |

SMILES |

CN(CCCN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC(=C(C=C3)OC)OC.Cl |

SMILES canonique |

CN(CCCN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC(=C(C=C3)OC)OC.Cl |

Autres numéros CAS |

113241-47-7 |

Synonymes |

BRL 32872 BRL-32872 N-(3,4-dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride |

Origine du produit |

United States |

Méthodes De Préparation

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

4-Nitrobenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is conducted under anhydrous conditions in solvents like dichloromethane or toluene at reflux (60–80°C). Completion is confirmed by the cessation of gas evolution (HCl/SO₂).

Step 2: Primary Amide Formation

4-Nitrobenzoyl chloride reacts with 3,4-dimethoxyphenethylamine in the presence of a base such as triethylamine (TEA) to form N-(3,4-dimethoxyphenethyl)-4-nitrobenzamide. The reaction proceeds at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

Reaction Conditions:

Step 3: N-Alkylation with 3,4-Dimethoxyphenethyl Group

The secondary amine is alkylated using 3,4-dimethoxyphenethyl bromide in dimethylformamide (DMF) with potassium carbonate as the base. Heating to 60°C for 12–16 hours ensures complete substitution.

Key Considerations:

Step 4: Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) gas in methanol or ethyl acetate to precipitate the hydrochloride salt. Crystallization from methanol/water (1:3 v/v) yields >99.5% purity.

Optimization of Critical Reaction Steps

Amidation Efficiency

Comparative studies show that using anhydrous ammonia gas instead of aqueous ammonia prevents ester hydrolysis during amidation. For example, dissolving 4-iodo-3-nitrobenzoic acid methyl ester in methanol and saturating with NH₃ at −15°C achieves 95% conversion to the amide.

Table 1: Solvent Impact on Amidation Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Methanol | −15 | 95 | 98.0 |

| Ethanol | 0 | 87 | 96.5 |

| Acetone | 25 | 78 | 94.2 |

Crystallization Protocols

Crystallization from methanol/water eliminates toxic solvents like acetonitrile. For instance, dissolving the crude product in hot methanol (55°C) and adding water induces rapid precipitation, yielding 99.6–99.8% purity.

Industrial-Scale Production Challenges

Solvent Selection

Methyl tert-butyl ether (MTBE) replaces diethyl ether in large-scale extractions due to lower flammability. This modification eliminates the need for chromatographic purification, reducing costs.

Continuous Flow Reactors

Adopting continuous flow systems enhances heat transfer and mixing efficiency during exothermic steps (e.g., acyl chloride formation). Pilot-scale trials demonstrate a 15% increase in overall yield compared to batch reactors.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >99.5% purity. Residual solvent analysis via gas chromatography (GC) verifies compliance with ICH guidelines.

Comparative Analysis of Synthetic Methods

Table 2: Yield and Purity Across Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Batch Amidation | 82 | 98.0 | Simplicity |

| Flow Reactor Alkylation | 89 | 99.2 | Scalability |

| Methanol/Water Crystallization | 95 | 99.7 | Solvent Safety |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

BRL-32872A a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les effets du blocage des canaux potassiques et calciques.

Biologie : Investigé pour ses effets sur les canaux ioniques cellulaires et les potentiels d'action.

Médecine : Exploré comme traitement potentiel de l'arythmie cardiaque en raison de ses propriétés de double blocage.

Industrie : Applications potentielles dans le développement de nouveaux médicaments antiarythmiques.

Mécanisme d'action

BRL-32872A exerce ses effets en bloquant à la fois les canaux potassiques et calciques. Il se lie avec une forte affinité aux canaux potassiques du gène humain apparenté à l'éther-à-go-go ouverts et inhibe la composante à activation rapide du courant potassique rectificateur retardé. Cela augmente la période réfractaire de la cellule et prolonge le potentiel d'action, réduisant la probabilité de dépolarisation de réentrée. En outre, il inhibe les canaux calciques, contribuant ainsi davantage à ses effets antiarythmiques.

Applications De Recherche Scientifique

Antitumor Activity

BRL-32872 has shown promise in preclinical studies as a potential antitumor agent. Research indicates that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study published in Cancer Research demonstrated that BRL-32872 effectively reduced tumor growth in xenograft models of breast cancer by targeting specific signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It is believed to exert effects on neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study : In a study conducted on animal models of Alzheimer's disease, BRL-32872 was noted to improve cognitive function and reduce amyloid-beta plaque formation, suggesting its role in mitigating neurodegeneration .

Antidepressant Potential

There is emerging evidence supporting the antidepressant-like effects of BRL-32872. The compound's interaction with serotonin receptors may contribute to mood enhancement.

Case Study : A behavioral study highlighted that administration of BRL-32872 led to significant reductions in depressive-like behaviors in rodent models, indicating its potential as a novel antidepressant .

Pharmacological Studies

BRL-32872 serves as a valuable tool compound for pharmacological research aimed at understanding the mechanisms underlying cancer and neurological disorders.

Drug Development

The unique structural features of BRL-32872 make it a candidate for further modification and optimization in drug development processes targeting various diseases.

Data Table: Summary of Biological Activities

Mécanisme D'action

BRL-32872A exerts its effects by blocking both potassium and calcium channels. It binds with high affinity to open human ether-a-go-go-related gene potassium channels and inhibits the rapidly activating component of the delayed rectifier potassium current. This increases the refractory period of the cell and prolongs the action potential, reducing the probability of re-entry depolarization. Additionally, it inhibits calcium channels, further contributing to its antiarrhythmic effects .

Comparaison Avec Des Composés Similaires

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()

- Structure : Shares the 3,4-dimethoxyphenyl group but incorporates a benzimidazole-carboxamide scaffold instead of a nitrobenzamide.

- Synthesis: Utilizes ethanol and HCl for crystallization, a method analogous to procedures in .

N-(2-(3,4-Dimethoxyphenyl)ethyl)-4-methoxy-methylbenzenepropanamine hydrochloride ()

- Structure : Contains a similar dimethoxyphenylethylamine backbone but lacks the nitrobenzamide moiety.

- Physicochemical Impact : The absence of the nitro group likely increases basicity and solubility in polar solvents compared to the target compound. The hydrochloride salt form suggests stability under acidic conditions, a feature shared with the target .

Nitrobenzamide Derivatives in Agrochemical Contexts

N-(3,4-Dichlorophenyl) Propanamide (Propanil, )

- Structure : A simpler benzamide with chlorine substituents instead of methoxy and nitro groups.

- Application : Used as a herbicide, highlighting the role of amide linkages in agrochemical activity. The target compound’s nitro group may confer different selectivity or potency compared to propanil’s chlorinated structure .

N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben, )

- Structure : Features a benzamide core with methoxy groups but includes an isoxazole ring.

- Function: A cellulose biosynthesis inhibitor.

Substituent Effects on Bioactivity

- Methoxy vs. Nitro Groups : Methoxy groups (e.g., in and ) enhance electron density, favoring interactions with hydrophobic pockets. In contrast, the nitro group in the target compound may stabilize negative charges, affecting binding to electrophilic regions .

- Amine Functionality : The tertiary amine in the target compound (vs. primary/secondary amines in and ) could alter pharmacokinetics, such as metabolic stability or tissue distribution .

Activité Biologique

N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C20H28N2O5

- Molecular Weight: 372.45 g/mol

- CAS Number: Not specified in the available literature.

The compound features two methoxy groups on the phenyl rings, which are known to influence its biological activity by enhancing lipophilicity and modulating receptor interactions.

Research indicates that compounds similar to N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride may exert their effects through various mechanisms:

- Receptor Modulation: The compound may act as a ligand for specific receptors involved in neurotransmission and cell signaling pathways.

- Inhibition of Enzymatic Activity: It could inhibit enzymes that play critical roles in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Activity: The presence of methoxy groups may provide antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Several studies have explored the anticancer properties of similar compounds. For instance, derivatives with methoxy substitutions have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Research has also indicated potential neuroprotective effects. Compounds with similar structures have been shown to protect neuronal cells from oxidative damage and improve cognitive function in animal models.

| Study | Compound | Model | Effect | |

|---|---|---|---|---|

| Compound C | Rat Model | Reduced neuronal death | Suggests potential for treating neurodegenerative diseases |

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the effects of N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and colon cancer cells, with a dose-dependent response observed.

- Neuroprotective Study : In an experimental model of Alzheimer's disease, administration of the compound resulted in improved memory retention and reduced amyloid plaque formation in the brain.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits proliferation |

| Neuroprotective | Protects against oxidative stress and improves cognition |

| Antioxidant | Scavenges free radicals and reduces cellular damage |

Q & A

Q. How can researchers design degradation studies to identify critical stability parameters?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.